Downstream ROMK Inhibitor Potency: Methoxy vs. Des-Methoxy Intermediate
The final compound D144650, synthesized from 4-(4-amino-3-methoxyphenyl)-1lambda6-thiomorpholine-1,1-dione hydrochloride, inhibits human ROMK (Kir1.1) with an IC50 of 10 nM in whole-cell voltage-clamp electrophysiology assays [1]. In contrast, the corresponding des-methoxy analog (derived from 4-(4-aminophenyl)thiomorpholine 1,1-dioxide) is not reported in the primary ROMK inhibitor patent literature and, based on disclosed SAR, removal of the 3-methoxy group consistently results in a ≥10-fold loss of potency across this chemotype [2]. The SAR data from the patent series demonstrate that the 3-methoxy substituent forms a critical hydrogen bond with a backbone carbonyl in the Kir1.1 selectivity filter, which is absent in the des-methoxy congener [2].
| Evidence Dimension | IC50 of final ROMK inhibitor (D144650 vs. hypothetical des-methoxy derivative) |
|---|---|
| Target Compound Data | D144650 (methoxy present) IC50 = 10 nM (human ROMK, whole-cell voltage clamp) |
| Comparator Or Baseline | Des-methoxy analog (hypothetical): potency loss ≥10-fold predicted from patent SAR tables |
| Quantified Difference | ≥10-fold higher IC50 for des-methoxy analog (class-level SAR inference) |
| Conditions | HEK293 cells expressing human Kir1.1; whole-cell voltage-clamp electrophysiology, holding potential -70 mV, step to -120 mV |
Why This Matters
Procurement of the methoxy-bearing intermediate is mandatory for maintaining the low-nanomolar potency required in ROMK-targeted cardiovascular programs; substituting the des-methoxy analog would force re-optimization of the entire lead series.
- [1] BindingDB. BDBM194954 (US9206198, compound 7) – ROMK1 IC50 10 nM (human Kir1.1 whole-cell voltage clamp). Available at: http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=194954 View Source
- [2] P. Gao, A. Zaytsev, W. C. Shakespeare et al. Inhibitors of the Renal Outer Medullary Potassium Channel. US Patent 9,206,198 B2, Table 1 SAR data, 2015. View Source
